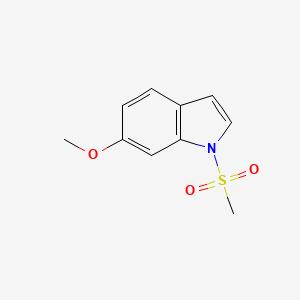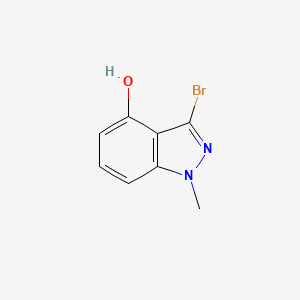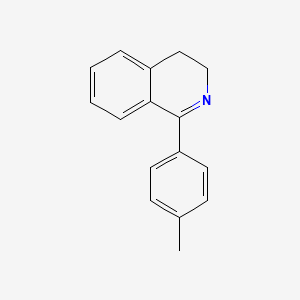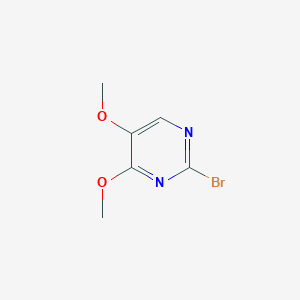
6-methoxy-1-(methylsulfonyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-1-(methylsulfonyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This specific compound features a methoxy group (-OCH3) at the 6-position and a methylsulfonyl group (-SO2CH3) at the 1-position of the indole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-(methylsulfonyl)-1H-indole typically involves several steps, starting from commercially available precursors. One common method includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Sulfonylation: The methylsulfonyl group can be introduced by reacting the indole with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase selectivity.
Purification Techniques: Implementing advanced purification methods like recrystallization and chromatography to achieve high-purity products.
化学反应分析
Types of Reactions
6-Methoxy-1-(methylsulfonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl positions using reagents like sodium hydride (NaH) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted indole derivatives.
科学研究应用
6-Methoxy-1-(methylsulfonyl)-1H-indole has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 6-methoxy-1-(methylsulfonyl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methylsulfonyl groups can influence the compound’s binding affinity and specificity. For example:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
6-Methoxy-1-tetralone: A structurally similar compound with a methoxy group at the 6-position but lacking the sulfonyl group.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Another related compound with a similar methoxy group but different core structure.
Uniqueness
6-Methoxy-1-(methylsulfonyl)-1H-indole is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
属性
CAS 编号 |
88131-66-2 |
|---|---|
分子式 |
C10H11NO3S |
分子量 |
225.27 g/mol |
IUPAC 名称 |
6-methoxy-1-methylsulfonylindole |
InChI |
InChI=1S/C10H11NO3S/c1-14-9-4-3-8-5-6-11(10(8)7-9)15(2,12)13/h3-7H,1-2H3 |
InChI 键 |
FEPGDPAWBUWBKC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C=CN2S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11883671.png)
![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11883677.png)
![3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11883683.png)








